molecular formula C15H16N6O2S B2742677 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034576-14-0

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2742677
CAS No.: 2034576-14-0
M. Wt: 344.39
InChI Key: NNGPCPZMUFBXOQ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that finds its significance in various fields including chemistry, biology, and industry. This compound is known for its diverse chemical properties and extensive applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of intermediates. The synthetic route begins with the preparation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine. This intermediate is then subjected to methylation reactions to introduce the methyl group at the desired position. The benzo[d]thiazole-6-carboxamide moiety is then attached through a series of coupling reactions, which require specific reaction conditions including catalysts, temperature control, and pH adjustments. Solvents like dichloromethane or ethanol may be used to facilitate these reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimized processes to ensure high yield and purity. This includes automated reaction monitoring and continuous flow systems to control reaction parameters precisely. Purification methods such as crystallization, chromatography, and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound undergoes a variety of chemical reactions, which include:

  • Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions facilitated by reagents like sodium hydroxide.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂)

  • Solvents: : Dichloromethane (CH₂Cl₂), ethanol (EtOH)

Major Products Formed

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is utilized in:

  • Chemistry: : As a reagent in organic synthesis and a building block for complex molecules.

  • Biology: : For the synthesis of biologically active compounds, including enzyme inhibitors and potential pharmaceutical agents.

  • Medicine: : Exploration in drug development, particularly in targeting specific molecular pathways.

  • Industry: : Used in the manufacturing of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Comparison with Similar Compounds

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can be compared with other triazine-based compounds, such as:

  • 4-(Dimethylamino)-6-methoxy-1,3,5-triazine derivatives: : Similar in their triazine core structure but differ in their substituent groups.

  • Benzo[d]thiazole derivatives: : Sharing the benzo[d]thiazole moiety but varying in their functional groups attached to the ring structure.

List of Similar Compounds

  • 4-(Dimethylamino)-6-methoxy-1,3,5-triazine derivatives

  • Benzo[d]thiazole-6-carboxamide derivatives

  • N-(Benzyl)-triazine compounds

  • 2-Methylthio-4,6-dimethoxy-1,3,5-triazine

  • N-(4-Dimethylaminophenyl)-triazine derivatives

This compound, with its multifaceted applications and chemical versatility, continues to be a focal point in scientific research and industrial practices. Whether it’s synthesizing new molecules or exploring biological pathways, its significance is ever-evolving.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-21(2)14-18-12(19-15(20-14)23-3)7-16-13(22)9-4-5-10-11(6-9)24-8-17-10/h4-6,8H,7H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGPCPZMUFBXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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